CP-105696
Description
Properties
IUPAC Name |
1-[(3S,4R)-4-hydroxy-3-[(4-phenylphenyl)methyl]-3,4-dihydro-2H-chromen-7-yl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4/c29-26-22(16-19-8-10-21(11-9-19)20-6-2-1-3-7-20)18-32-25-17-23(12-13-24(25)26)28(27(30)31)14-4-5-15-28/h1-3,6-13,17,22,26,29H,4-5,14-16,18H2,(H,30,31)/t22-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNLXCBYBKHKSK-BKMJKUGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)C(C(CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)[C@@H]([C@H](CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047308 | |
| Record name | CP-105696 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158081-99-3 | |
| Record name | 1-[(3S,4R)-3-([1,1′-Biphenyl]-4-ylmethyl)-3,4-dihydro-4-hydroxy-2H-1-benzopyran-7-yl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158081-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CP-105696 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158081993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-105696 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-105696 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7354TW4BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Structure and Retrosynthetic Analysis
Structural Features
CP-105696 (C₂₈H₂₈O₄; MW 428.5 g/mol) comprises a chroman core substituted with a 4-phenylbenzyl group at C3, a hydroxyl group at C4, and a cyclopentane-carboxylic acid moiety at C7. Stereochemical assignments at C3 (S) and C4 (R) are critical for biological activity, as evidenced by its high affinity for LTB4 receptors (IC₅₀ = 8.42 ± 0.26 nM). The SMILES notation (C1CCC(C1)(C2=CC3=C(C=C2)[C@@H]([C@H](CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O) confirms the trans configuration of the chroman ring.
Retrosynthetic Pathways
Chroman Ring Construction
The chroman scaffold (3,4-dihydro-2H-1-benzopyran) is likely synthesized via acid-catalyzed cyclization of a diol precursor or epoxide intermediate. Asymmetric induction at C4 could employ chiral auxiliaries or catalytic enantioselective methods to establish the R-configured hydroxyl group.
Cyclopentane-Carboxylic Acid Conjugation
The cyclopentane-carboxylic acid moiety at C7 is appended via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A boronic ester derivative of cyclopentane-carboxylic acid could cross-couple with a brominated chroman intermediate, followed by hydrolysis to yield the free carboxylic acid.
Physicochemical and Solubility Properties
Solubility Profiling
This compound exhibits limited aqueous solubility (2.5 mg/mL in 10% DMSO) but achieves enhanced solubility in co-solvent systems:
| Solvent System | Concentration (mg/mL) | Solubility Class |
|---|---|---|
| 10% DMSO + 40% PEG300 | ≥2.5 | Clear solution |
| 10% DMSO + 90% corn oil | ≥2.5 | Clear solution |
| 10% DMSO + 90% SBE-β-CD | ≥2.5 | Clear solution |
These formulations are critical for in vivo studies, ensuring bioavailability at tested doses (10–100 mg/kg/day).
Formulation and Administration Protocols
Preclinical Formulations
For murine models, this compound is administered orally via gavage in a vehicle comprising 0.6% Tween 80 and 0.25% methylcellulose in phosphate-buffered saline (PBS). Dose-ranging studies demonstrate linear pharmacokinetics between 30–100 mg/kg/day, with maximal plasma concentrations (Cₘₐₓ) achieved within 4 hours post-administration.
Clinical Pharmacokinetics
In human trials, single oral doses (5–640 mg) yield dose-proportional increases in Cₘₐₓ (0.54–30.41 µg/mL) and AUC₀–∞ (1,337–16,819 µg·h/mL). The terminal elimination half-life ranges from 289–495 hours, suggesting extensive tissue distribution and slow clearance. Renal excretion accounts for <1% of the administered dose, implicating hepatic metabolism as the primary elimination route.
Analytical Characterization Techniques
Spectroscopic Identification
- ¹H/¹³C NMR : Key resonances include the chroman ring protons (δ 4.2–4.5 ppm), biphenyl aromatic signals (δ 7.2–7.6 ppm), and cyclopentane methylenes (δ 1.5–2.1 ppm).
- Mass Spectrometry : ESI-MS ([M+H]⁺ = 429.5 m/z) confirms the molecular ion, with fragmentation patterns aligning with the cyclopentane-carboxylic acid moiety.
Biological Activity Correlation
Receptor Binding Kinetics
This compound noncompetitively inhibits high-affinity LTB4 receptors (IC₅₀ = 8.42 nM) and competitively antagonizes low-affinity receptors, as shown by Scatchard analyses. The pA₂ value for CD11b upregulation inhibition (8.03 ± 0.19) underscores its potency in blocking neutrophil activation.
In Vivo Efficacy
In murine allograft models, 50 mg/kg/day for 28 days prolongs graft survival to 27 ± 20 days (vs. 12 ± 6 days in controls; P = 0.0146). Immunohistochemical analyses reveal reduced mononuclear infiltrates, validating its anti-inflammatory efficacy.
Chemical Reactions Analysis
Biochemical Interaction with LTB4 Receptors
CP-105696 competitively inhibits LTB4 binding to the BLT1 receptor, preventing neutrophil activation. Key pharmacodynamic parameters include:
-
Mechanism : this compound’s cyclopropane carboxylic acid group facilitates high-affinity binding to BLT1, blocking LTB4-induced CD11b/CD18 upregulation on neutrophils .
-
Dose-dependency : Splenocyte chemotaxis inhibition reached significance at 100–200 mg/kg/day in mice, demonstrating receptor saturation kinetics .
Pharmacokinetic Profile and Metabolic Stability
This compound displays prolonged elimination and dose-linear pharmacokinetics across species:
Table 1: Single-Dose Pharmacokinetics in Mice
| Dose (mg/kg) | AUC (µg·h/mL) | Half-life (h) | Cmax (µg/mL) |
|---|---|---|---|
| 35 | 82 | 62 | 1.8 |
| 130 | 84 | 62 | 6.4 |
| Source: Naïve-pooled modeling in C57Bl/6 mice |
Table 2: Human Pharmacokinetics
| Dose (mg) | AUC(0,∞) (µg·h/mL) | Half-life (h) | Urinary Excretion (%) |
|---|---|---|---|
| 40 | 1,337 | 289–495 | <1 |
| 640 | 16,819 | 289–495 | <1 |
| Source: Phase I clinical trial |
-
Key observations :
Analytical Methods for Quantification
This compound’s stability and concentration were validated using:
-
LC-MS/MS : Column: Waters HSS T3 (50 × 2.1 mm); Mobile phase: Acetonitrile/water with 0.1% formic acid; MRM transition: m/z 427.1→365.4 .
-
HPLC-UV : Column: Waters Nova-Pak C18; Detection: 280 nm; Internal standard: Isopropyl analog of this compound .
Structural Determinants of Reactivity
The compound’s structure includes:
-
A chroman ring with hydroxyl and 4-phenylbenzyl substituents.
-
A cyclopropane carboxylic acid group critical for receptor binding .
These features enhance metabolic stability and receptor affinity, contributing to its prolonged in vivo activity .
Multi-Dose Pharmacokinetic Behavior
In HFD-fed mice, this compound maintained stable plasma concentrations under a twice-weekly dosing regimen (130 mg/kg):
| Group | Cmax (µg/mL) | Trough (µg/mL) |
|---|---|---|
| Male | 12.3 | 4.1 |
| Intact female | 15.6 | 4.3 |
| OVX female | 14.9 | 4.2 |
| Source: Multi-dose murine study |
-
Body weight effects : Intact females showed transient weight loss, suggesting gender-specific metabolic interactions .
This compound’s efficacy stems from its high-affinity receptor binding and pharmacokinetic properties, enabling sustained LTB4 pathway inhibition. Further studies are warranted to explore its metabolic degradation pathways and off-target interactions.
Scientific Research Applications
Pharmacokinetics
CP-105696 exhibits a complex pharmacokinetic profile characterized by a long elimination half-life and significant plasma protein binding. Studies have shown that after oral administration in healthy subjects, the compound's terminal elimination half-lives ranged from 289 to 495 hours, indicating prolonged retention in the body . The pharmacokinetic parameters are summarized in the following table:
| Parameter | Value |
|---|---|
| Elimination Half-Life | 289 - 495 hours |
| Maximum Concentration (Cmax) | 0.54 - 30.41 μg/ml |
| Area Under Curve (AUC) | 1337 - 16819 μg/ml·h |
| Urinary Excretion | <1% of administered dose |
The compound's pharmacokinetics suggest that it may undergo extensive enterohepatic recirculation, which contributes to its long half-life and low renal clearance .
Pharmacodynamics
This compound functions primarily as a leukotriene B4 receptor antagonist. Its pharmacodynamic effects have been evaluated through various assays, including the inhibition of CD11b/CD18 upregulation on neutrophils induced by leukotriene B4. A dose-dependent relationship was observed, with significant inhibition achieved at plasma concentrations of approximately 5-6 μg/ml . The following table summarizes key pharmacodynamic findings:
| Dose (mg) | Cmax (μg/ml) | Efficacy (CD11b Inhibition) |
|---|---|---|
| 40 | 0.54 | Minimal |
| 160 | 5.2 | Moderate |
| 320 | 10.22 | Significant |
| 640 | 30.41 | Maximum |
The significant inhibition of neutrophil activation suggests that this compound may be effective in treating conditions characterized by excessive leukotriene B4 activity.
Inflammatory Diseases
This compound has been investigated for its potential use in various inflammatory diseases, including arthritis and transplant rejection. In murine models of collagen-induced arthritis, this compound demonstrated efficacy in reducing disease progression and severity at doses ranging from 1 to 10 mg/kg per day . The compound's ability to modulate immune responses makes it a candidate for further clinical evaluation in conditions such as:
- Rheumatoid Arthritis : By inhibiting leukotriene B4-mediated neutrophil chemotaxis, this compound may reduce joint inflammation and damage.
- Transplant Rejection : Studies indicate that this compound can delay graft rejection by modulating immune responses .
Case Studies
Several studies have provided insights into the efficacy of this compound in clinical settings:
- Collagen-Induced Arthritis Model : In this study, this compound was administered to mice with induced arthritis. Results showed a significant reduction in joint swelling and inflammatory markers compared to controls .
- Transplantation Studies : Administration of this compound at a dosage of 100 mg/kg/day resulted in sustained levels of graft-reactive IgG, indicating effective modulation of the immune response over a period of 60 days .
Mechanism of Action
CP-105696 exerts its effects by selectively binding to the leukotriene B4 receptor, thereby blocking the interaction between leukotriene B4 and its receptor. This inhibition prevents the recruitment of proinflammatory immune cells to sites of inflammation and reduces the production of proinflammatory cytokines and chemokines. The molecular targets involved include the high-affinity leukotriene B4 receptor, which is expressed in various inflammatory and immune cells .
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism: Non-competitive inhibition of LTB4 binding to BLT1 on neutrophils (IC₅₀ = 8.42 nM) and competitive inhibition at low-affinity receptors .
- In Vivo Efficacy: Orally active, blocking LTB4-induced neutrophil and eosinophil infiltration in animal models (ED₅₀ = 0.3 mg/kg in cavine dermis) .
- Therapeutic Applications: Rheumatoid Arthritis (RA): Reduced joint damage in collagen-induced arthritis (CIA) models . Non-Alcoholic Fatty Liver Disease (NAFLD): Alleviated ER stress and dyslipidemia in preclinical studies . Retinal Vasculitis: Inhibited LTB4-mediated neutrophil activation in preclinical models .
- Pharmacokinetics : Long half-life (44–62 hours in mice), dose-dependent absorption, and saturable absorption at high doses .
BLT1 Receptor Antagonists
Table 1: BLT1 Antagonists in Preclinical/Clinical Development
Key Contrasts :
- This compound’s non-competitive binding at high-affinity receptors distinguishes it from competitive antagonists like LY293111.
- This compound’s long half-life and oral bioavailability provide advantages over preclinical candidates like ONO-4057 .
Enzyme Inhibitors in the LTB4 Pathway
Table 2: Enzyme Inhibitors vs. Receptor Antagonists
Key Contrasts :
- Enzyme inhibitors (e.g., Zileuton) reduce LTB4 production but may cause compensatory pathways, whereas this compound directly blocks receptor-mediated inflammation .
Dual-Function Inhibitors
Nomacopan:
- Mechanism : Recombinant protein inhibiting LTB4 and complement C5 .
- Stage : Phase II for retinal vasculitis.
- Comparison: Unlike this compound, Nomacopan’s protein structure limits oral administration but offers dual-pathway inhibition .
Cross-Reactive Antagonists
MK-571 :
Pharmacokinetic Comparisons
Table 3: Pharmacokinetic Profiles
Biological Activity
CP-105696 is a potent antagonist of leukotriene B4 (LTB4), a pro-inflammatory mediator implicated in various inflammatory diseases. This compound has been extensively studied for its pharmacokinetics, pharmacodynamics, and therapeutic potential in preclinical and clinical settings. Below, we present a detailed overview of its biological activity, including relevant data tables and research findings.
Overview of this compound
- Chemical Structure : this compound is a synthetic compound designed to inhibit the action of LTB4 by blocking its receptor, BLT1.
- Mechanism of Action : By antagonizing LTB4, this compound reduces inflammation and modulates immune responses, making it a candidate for treating inflammatory conditions.
Pharmacokinetics
Pharmacokinetic studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key findings from various studies are summarized in the table below:
| Parameter | Value | Reference |
|---|---|---|
| Half-life | 44 - 62 hours (mice) | |
| Volume of Distribution | 0.51 - 0.72 L/kg | |
| Cmax (at 640 mg) | 30.41 μg/ml | |
| AUC (0,∞) | 16819 μg/ml·h | |
| Oral Clearance | 0.03 - 0.05 L/h |
Case Study: Pharmacokinetics in Humans
A clinical trial investigated the pharmacokinetics of this compound in healthy male volunteers. The results indicated that plasma concentrations increased dose-dependently with significant half-lives ranging from 289 to 495 hours across various doses (5 to 640 mg). This suggests a prolonged duration of action which may facilitate less frequent dosing regimens in therapeutic applications .
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated primarily through its impact on LTB4-mediated neutrophil activation. The following key points highlight its biological activity:
- Inhibition of CD11b Upregulation : this compound effectively inhibits the upregulation of CD11b on human neutrophils in response to LTB4. Plasma concentrations of approximately 5–6 μg/ml were necessary to achieve a significant inhibitory effect .
- Dose-Response Relationship : A linear relationship was observed between plasma concentrations of this compound and the inhibition of CD11b expression, indicating that higher concentrations correlate with greater inhibition .
Research Findings
- Preclinical Models : In mouse models, this compound demonstrated effective modulation of LTB4 activity under conditions of systemic inflammation induced by high-fat diets. The compound's long half-life supports potential twice-weekly dosing schedules for chronic inflammatory diseases .
- Safety and Tolerability : In repeated-dose studies, while this compound was well tolerated at lower doses, higher doses (≥100 mg/kg) resulted in significant weight loss (>20%) in mice, highlighting the importance of dose optimization in therapeutic applications .
- Clinical Implications : The pharmacodynamic profile suggests that this compound could be beneficial in treating conditions characterized by excessive neutrophil activation and inflammation, such as rheumatoid arthritis or asthma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
